N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide
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Overview
Description
N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline-sulfonamides. This compound is characterized by the presence of a quinoline ring system, a sulfonamide group, and a tetrahydrofuran moiety. Quinoline-sulfonamides are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .
Mechanism of Action
Target of Action
The primary target of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Mode of Action
This compound acts as a modulator of PKM2 . It interacts with PKM2, shifting it between highly active and less active states . This modulation of PKM2 activity can have significant effects on the metabolic processes within the cell .
Biochemical Pathways
The modulation of PKM2 by this compound affects the glycolytic pathway . PKM2 is a key enzyme in this pathway, which is responsible for the conversion of glucose into pyruvate, generating ATP in the process . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and the production of ATP .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The modulation of PKM2 by this compound can have significant effects on the metabolic processes within the cell . In vitro experiments have shown that this compound can reduce the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, it has been found to exhibit more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(quinoline-8-yl)quinoline-8-sulfonamide: Similar structure but lacks the tetrahydrofuran moiety.
Quinoline-8-sulfonamide: Lacks both the tetrahydrofuran and the N-methyl groups.
Uniqueness
N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its ability to interact with specific molecular targets more effectively compared to other quinoline-sulfonamides .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-2,4-5,7-8,12,16H,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQMSIJNVPFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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